Prochlorperazine maleate

Übersicht

Beschreibung

Prochlorperazine maleate is a phenothiazine derivative used primarily as an antipsychotic and antiemetic agent. It is commonly prescribed for the treatment of severe nausea and vomiting, schizophrenia, and generalized non-psychotic anxiety. The compound works by blocking dopamine receptors in the brain, which helps alleviate symptoms associated with these conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Prochlorperazine maleate is synthesized through a series of chemical reactions involving phenothiazine derivatives. The process typically begins with the chlorination of phenothiazine, followed by the alkylation of the resulting compound with a piperazine derivative. The final step involves the formation of the maleate salt by reacting the free base with maleic acid .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions. The process includes steps such as solvent extraction, crystallization, and purification to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions: Prochlorperazine maleate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: this compound can undergo substitution reactions, particularly at the chlorine atom on the phenothiazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents like chlorine and bromine are employed for substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenothiazine derivatives .

Wissenschaftliche Forschungsanwendungen

Prochlorperazine maleate has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

Biology: The compound is studied for its effects on cellular processes and neurotransmitter pathways.

Medicine: this compound is extensively researched for its therapeutic effects in treating nausea, vomiting, and psychiatric disorders.

Industry: It is used in the formulation of pharmaceutical products and as a model compound in drug development studies .

Wirkmechanismus

Prochlorperazine maleate exerts its effects primarily by blocking dopamine D2 receptors in the brain. This action reduces the activity of dopamine, a neurotransmitter involved in regulating mood, behavior, and the emetic reflex. By antagonizing these receptors, this compound helps alleviate symptoms of nausea, vomiting, and psychotic disorders. Additionally, it exhibits anticholinergic and alpha-adrenergic blocking effects, contributing to its therapeutic profile .

Vergleich Mit ähnlichen Verbindungen

Chlorpromazine: Another phenothiazine derivative with similar antipsychotic and antiemetic properties.

Promethazine: A phenothiazine derivative used primarily as an antihistamine and antiemetic.

Fluphenazine: A phenothiazine antipsychotic with a longer duration of action compared to prochlorperazine

Uniqueness: Prochlorperazine maleate is unique in its balanced profile of antipsychotic and antiemetic effects. It is particularly effective in treating severe nausea and vomiting, making it a preferred choice in clinical settings where these symptoms are prominent .

Biologische Aktivität

Prochlorperazine maleate is a piperazine phenothiazine derivative primarily used as an antipsychotic and antiemetic agent. Its biological activity is characterized by its interaction with various neurotransmitter receptors, leading to a range of therapeutic effects. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical applications, and relevant case studies.

This compound primarily acts as a dopamine D2 receptor antagonist , which is crucial for its antipsychotic and antiemetic properties. The blockade of D2 receptors in the mesolimbic system reduces dopaminergic activity, which is implicated in psychosis and nausea. Additionally, prochlorperazine exhibits antagonistic effects on:

- Histamine H1 receptors : Contributing to its sedative effects.

- Alpha-1 adrenergic receptors : Leading to muscle relaxation and hypotension.

- Cholinergic receptors : Affecting various central nervous system functions.

The compound also shows potential inhibitory effects on the P2X7 receptor in human macrophages, which may influence inflammatory responses by inhibiting calcium ion influx .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important data regarding its absorption, distribution, metabolism, and elimination:

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~12.5% |

| Peak Plasma Concentration | ~5 hours post-administration |

| Half-life | 8 hours (oral), 9 hours (IV) |

| Volume of Distribution | ~1401 L (6.25 mg), ~1548 L (12.5 mg) |

| Primary Route of Elimination | Feces and bile; minimal unchanged drug in urine |

Prochlorperazine undergoes extensive hepatic metabolism via CYP2D6, leading to multiple metabolites including N-desmethyl prochlorperazine and prochlorperazine sulfoxide .

Clinical Applications

This compound is utilized in various clinical settings:

- Antipsychotic Treatment : Effective for managing schizophrenia and other psychotic disorders.

- Anti-emetic Agent : Commonly prescribed for nausea and vomiting associated with chemotherapy or surgery.

- Migraine Management : Recommended by the American Headache Society as a first-line treatment for acute migraines due to its antidopaminergic properties .

Case Study: Prochlorperazine in Acute Mountain Sickness (AMS)

A randomized controlled trial is currently underway to assess the efficacy of this compound in preventing AMS during rapid ascents to high altitudes. Participants receive either prochlorperazine or placebo while their symptoms are evaluated using the Lake Louise Questionnaire. The hypothesis posits that prochlorperazine may reduce AMS incidence due to its dopaminergic blockade and ability to stimulate ventilation .

Adverse Effects and Considerations

While generally well-tolerated, prochlorperazine can lead to several adverse effects:

- Sedation

- Hypotension

- Extrapyramidal symptoms (especially at higher doses)

- Potential drug interactions with CNS depressants

A notable case involved a pediatric patient who experienced increased vomiting after switching from liquid prochlorperazine mesilate to crushed tablets, highlighting the importance of careful dosing adjustments when changing formulations .

Eigenschaften

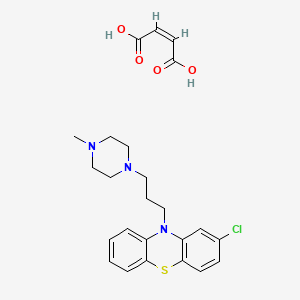

IUPAC Name |

(Z)-but-2-enedioic acid;2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3S.2C4H4O4/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;2*5-3(6)1-2-4(7)8/h2-3,5-8,15H,4,9-14H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKIOWHQLUWFLG-SPIKMXEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)CCCN2C3=C(SC4=CC=CC=C24)C=CC(=C3)Cl.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32ClN3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049015 | |

| Record name | Prochlorperazine dimaleate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-02-6 | |

| Record name | Prochlorperazine maleate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prochlorperazine dimaleate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prochlorperazine maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROCHLORPERAZINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1T8O1JTL6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.